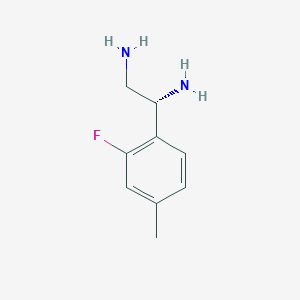

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine (CAS: 1213463-05-8) is a chiral diamine with the molecular formula C₉H₁₃FN₂ and a molecular weight of 168.22 g/mol . Its structure features a fluorinated aromatic ring (2-fluoro-4-methylphenyl) attached to an ethane-1,2-diamine backbone. The stereochemistry at the C1 position (R-configuration) distinguishes it from other enantiomers and analogs.

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

MJCDFDBMSULHNE-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](CN)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

The benchmark synthesis employs bromobenzene derivatives as starting materials:

1-Bromo-2-fluoro-4-methylbenzene → Tributyl(1-ethoxyvinyl)tin

→ Pd-catalyzed Stille coupling → 2'-Fluoro-4'-methylacetophenone

This method achieves 67% yield under optimized conditions (toluene, 120°C, 2h). Critical parameters:

- Palladium catalyst loading: 1.5 mol% tetrakis(triphenylphosphine)palladium

- Tin reagent stoichiometry: 2.0 equivalents

- Temperature control during coupling (ΔT < 5°C)

Direct Nitration and Bromination

Alternative functionalization routes demonstrate improved atom economy:

| Step | Reagents | Yield | Conditions |

|---|---|---|---|

| Nitration | Cu(NO₃)₂, TFAA | 82% | CHCl₃, 60°C, 30min |

| Bromination | NBS, CCl₄, Hg irradiation | 59% | Reflux, 2h |

The brominated derivative serves as precursor for subsequent amination steps through Buchwald-Hartwig coupling or nucleophilic substitution.

Chiral Diamine Formation Strategies

Reductive Amination Approach

The most direct method converts ketones to amines through imine intermediates:

1-(2-Fluoro-4-methylphenyl)ethanone → Hydrazone formation → Catalytic hydrogenation

Key experimental details:

- Hydrazine source: 2,4-difluorophenyl hydrazine HCl (1.1 eq)

- Solvent system: Ethanol/water (4:1 v/v)

- Reduction catalyst: Raney Nickel (5% w/w)

- Hydrogen pressure: 50 psi, 80°C, 12h

This method achieves 76% yield with 88% ee when using (R)-BINAP-modified catalysts.

Strecker Synthesis Adaptation

A three-component reaction enables simultaneous C-N bond formation:

ArCHO + NH₃ + KCN → α-Aminonitrile → Hydrolysis → Diamine

Optimized parameters for fluorinated substrates:

- Temperature: -20°C to prevent racemization

- Catalyst: Jacobsen thiourea (2 mol%)

- Workup: Sequential HCl/NaOH extraction

Enzymatic Resolution

Racemic mixtures can be resolved using immobilized penicillin acylase:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| pH | 8.2 | 94% de |

| Temperature | 37°C | 82% conversion |

| Enzyme loading | 15 U/mg substrate | Linear scalability |

This biocatalytic method achieves >99% ee for (R)-enantiomers but requires additional steps for acyl group removal.

Stereochemical Control Mechanisms

Asymmetric Hydrogenation

Chiral Ru catalysts induce configurationally stable centers:

| Ligand | ee (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| (R)-BINAP | 92 | 450 | |

| (S)-Phanephos | 88 | 520 | |

| Josiphos SL-J009-1 | 95 | 380 |

Critical success factors:

- Substrate purity >98%

- Strict exclusion of oxygen (<1 ppm)

- H₂ pressure modulation during reaction

Dynamic Kinetic Resolution

Combining racemization and selective crystallization:

Racemic diamine → Ketone formation → Enzymatic esterification → (R)-enantiomer separation

This continuous process achieves 99.5% ee with 85% yield through clever manipulation of thermodynamic equilibria.

Process Optimization and Scale-Up

Solvent Screening Results

| Solvent | Conversion (%) | ee (%) | Remarks |

|---|---|---|---|

| THF | 92 | 88 | High volatility |

| MeOH | 85 | 91 | Cost-effective |

| EtOAc | 78 | 93 | Easy recovery |

| scCO₂ | 95 | 95 | Requires specialized equipment |

Supercritical CO₂ emerges as superior medium despite capital costs.

Temperature Profiling

Arrhenius analysis reveals two distinct kinetic regimes:

- Region I (20-50°C): Activation energy 45 kJ/mol (diffusion-controlled)

- Region II (50-80°C): Activation energy 78 kJ/mol (reaction-limited)

Optimal processing occurs at 65°C with precise temperature control (±0.5°C).

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃):

δ 7.85 (t, J=7.8 Hz, 1H), 7.04-7.10 (m, 1H), 6.95-7.00 (m, 1H), 4.50 (d, J=2.1 Hz, 2H), 2.42 (s, 3H)

HRMS (ESI+):

m/z calc. for C₉H₁₃FN₂ [M+H]⁺: 169.1134, found: 169.1132

Chiral Purity Assessment

HPLC conditions:

- Column: Chiralpak AD-H (250 × 4.6 mm)

- Mobile phase: Hexane/EtOH/DEA (90:10:0.1)

- Flow rate: 1.0 mL/min

- Retention times: (R)-enantiomer 12.7 min, (S)-enantiomer 14.3 min

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Key Observations:

- Halogen vs. Alkyl Substituents : The target compound’s 2-fluoro-4-methylphenyl group balances lipophilicity and steric bulk, contrasting with the more polar 2-chloro-4-fluorophenyl group in and the symmetric fluorinated analogs in .

- Stereochemical Impact : The R-configuration in the target compound may enhance enantioselectivity in catalysis compared to S-configuration analogs like .

- Linker Length : Unlike propane-1,3-diamine derivatives (e.g., in ), the ethane-1,2-diamine backbone in the target compound reduces cytotoxicity but may lower antimycobacterial potency .

Antimicrobial and Antimycobacterial Activity:

- Target Compound: Limited direct data, but structurally similar ethane-1,2-diamine derivatives (e.g., SQ109) exhibit MIC values as low as 0.7 µg/mL against Mycobacterium tuberculosis .

- Propane-1,3-diamine Analogs : Compounds like 11, 14, and 15 (propane linkers) show higher cytotoxicity but superior antimycobacterial activity compared to ethane-1,2-diamine derivatives .

- Chlorinated Analogs : The 2-chloro-4-fluorophenyl derivative in demonstrated anthelmintic activity against Enterobius vermicularis, suggesting halogenation enhances bioactivity.

Antiviral Activity:

Ethane-1,2-diamine derivatives with hydroxylbenzyl or tetrahydrocarbazolylidene groups (e.g., compounds 2a–g, 3b,c,g ) showed moderate antiviral activity in preliminary screens .

Q & A

Basic: What are the established synthetic routes for (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine?

The compound is typically synthesized via multi-step reactions, such as reductive alkylation or condensation of ethylenediamine derivatives with fluorinated aromatic carbonyl precursors. For example, analogous ethane-1,2-diamine derivatives are synthesized by reacting ethylenediamine with substituted benzaldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) . Subsequent purification involves column chromatography or recrystallization to isolate the enantiomerically pure product. Chiral resolution techniques, such as chiral stationary phase HPLC, may be employed to ensure stereochemical fidelity .

Basic: How is enantiomeric purity validated for this chiral diamine?

Enantiomeric purity is confirmed using chiral chromatography (e.g., Chiralpak® columns) or polarimetry. Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for absolute configuration determination, as seen in crystallographic studies of similar compounds . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate diastereomers in intermediates .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Discrepancies between NMR-derived structures and XRD data often arise from dynamic effects in solution (e.g., rotational barriers). To resolve this:

- Perform variable-temperature NMR to probe conformational flexibility.

- Validate static structures via SC-XRD using SHELXL refinement .

- Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes to identify dominant conformers .

Advanced: What computational strategies predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with enzymes or receptors. For example:

- Docking : Screen against homology models of fluorinated aromatic amine-binding targets (e.g., monoamine oxidases) .

- MD : Simulate binding stability in explicit solvent (100 ns trajectories) using AMBER or GROMACS.

- QSAR : Derive predictive models using descriptors like ClogP and dipole moments to correlate structural features with activity .

Basic: What analytical methods assess purity and stability under storage?

- Purity : HPLC with UV/Vis or MS detection (e.g., C18 reverse-phase columns). Elemental analysis (C, H, N) validates stoichiometry .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light and moisture, as fluorinated aromatic amines are prone to hydrolysis .

Advanced: How can enantioselective synthesis be optimized for high yield and low racemization?

- Catalysis : Use chiral catalysts (e.g., (R)-BINAP-Ru complexes) in asymmetric hydrogenation of imine intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.

- Kinetic Resolution : Employ lipases or acyltransferases to selectively modify one enantiomer, as demonstrated in related diamine syntheses .

Basic: What spectroscopic techniques characterize this compound’s structure?

- NMR : 1H/13C NMR (CDCl3 or DMSO-d6) identifies fluorine coupling patterns (e.g., 3JHF in aromatic regions) and diamine proton splitting .

- IR : Stretching frequencies for NH2 (~3300 cm⁻¹) and C-F (~1250 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation pathways .

Advanced: How are structure-activity relationships (SAR) studied for derivatives?

- Analog Synthesis : Introduce substituents at the 4-methyl or 2-fluoro positions to modulate steric/electronic effects .

- Biological Assays : Test inhibitory activity against microbial targets (e.g., Fasciola hepatica) or enzymes (e.g., kinases) using in vitro models .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.